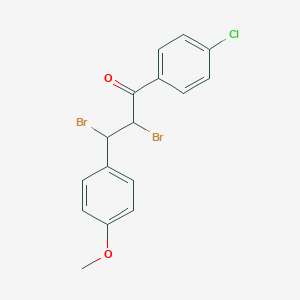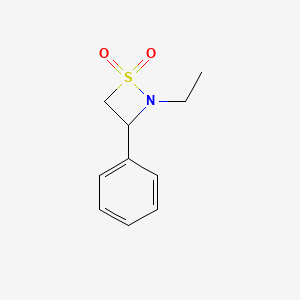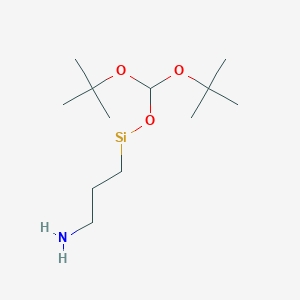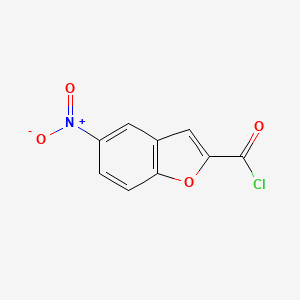![molecular formula C15H17NO2 B14365214 (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol CAS No. 91523-57-8](/img/structure/B14365214.png)
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound features a fused ring system that is characteristic of many natural alkaloids, which often exhibit significant biological activities. The presence of the dimethanol group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol can be achieved through a multi-step process involving the formation of the pyrroloisoquinoline core followed by functionalization. One common method involves the use of a three-component domino reaction. This reaction typically involves 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids in anhydrous acetonitrile under microwave irradiation at 130°C . Another approach includes the use of α,β-unsaturated ketones, nitroalkenes, and acrylonitrile in a two-component domino reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit DNA-topoisomerase I, thereby blocking DNA replication . This multitarget activity is supported by molecular docking studies.
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-a]isoquinoline: Shares the core structure but lacks the dimethanol groups.
5,6-Dihydropyrrolo[2,1-a]isoquinoline: Similar structure but different functional groups.
Crispine A and B: Natural alkaloids with similar core structures but different substituents.
Uniqueness
The presence of the dimethanol groups in (3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol makes it unique compared to other pyrroloisoquinolines. These groups enhance its solubility and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
91523-57-8 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
[1-(hydroxymethyl)-3-methyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-10-13(8-17)14(9-18)15-12-5-3-2-4-11(12)6-7-16(10)15/h2-5,17-18H,6-9H2,1H3 |
InChI 键 |
CARTYNFHHPTSNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2N1CCC3=CC=CC=C32)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)



![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)


![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)


